REACTION_CXSMILES
|
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[NH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1>O>[CH3:3][C:2]([CH3:4])=[CH:1][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
21.75 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
ADDITION
|
Details
|
On completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
is being azeotroped out of it
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled
|
Type
|
CUSTOM
|
Details
|
A fraction collected at 64°-67° C.
|
Type
|
CUSTOM
|
Details
|
A second fraction collected at 67°-67.5° C.
|
Type
|
CUSTOM
|
Details
|
13 mm Hg (lit. 56°-57° C.; 11 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
CC(=CN1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |